2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with a methyl and a nitro group. The compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and in the synthesis of various organic compounds .
Mode of Action
It’s known that similar compounds are used in organic synthesis, where they interact with other molecules to form new compounds . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that similar compounds play a role in the diels-alder reaction, a significant carbon-carbon bond-forming reaction in organic chemistry .
Pharmacokinetics
The physical and chemical properties such as density, melting point, boiling point, and flash point are provided . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds are used in the synthesis of various organic compounds , which can have a wide range of effects depending on the specific compounds produced.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).
Hydrolysis: Water or aqueous acid.
Major Products
Reduction: 2-Methyl-6-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Biaryl compounds.
Hydrolysis: 2-Methyl-6-nitro-4-boronic acid aniline.
Scientific Research Applications
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methyl and nitro substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an aniline moiety.
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its boronic ester, nitro, and methyl groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-8-6-9(7-10(11(8)15)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKEFVXKIIMNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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